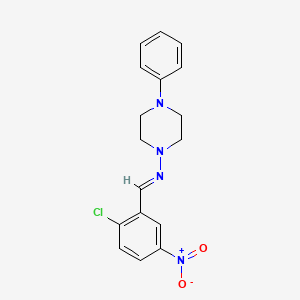

N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine

Description

N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine (molecular formula: C₁₇H₁₇ClN₄O₂) is a Schiff base derivative characterized by a piperazine core substituted with a phenyl group at the 4-position and an (E)-configured 2-chloro-5-nitrobenzylidene moiety . Its structural features include:

- SMILES:

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl - InChIKey:

XTUDKEPBUGXXLZ-CPNJWEJPSA-N - Collision Cross-Section (CCS): Predicted CCS values for adducts range from 177.1 Ų ([M+H]⁺) to 192.8 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

The compound has been referenced in 5 literature sources but lacks patent coverage, suggesting exploratory research focus without commercial development to date .

Properties

IUPAC Name |

(E)-1-(2-chloro-5-nitrophenyl)-N-(4-phenylpiperazin-1-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O2/c18-17-7-6-16(22(23)24)12-14(17)13-19-21-10-8-20(9-11-21)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2/b19-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUDKEPBUGXXLZ-CPNJWEJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303095-54-7 | |

| Record name | N-(2-CHLORO-5-NITROBENZYLIDENE)-4-PHENYL-1-PIPERAZINAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine typically involves a condensation reaction between 2-chloro-5-nitrobenzaldehyde and 4-phenylpiperazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The process can be summarized as follows:

Starting Materials: 2-chloro-5-nitrobenzaldehyde and 4-phenylpiperazine.

Solvent: Ethanol or methanol.

Reaction Conditions: Reflux for several hours.

Product Isolation: The product is typically isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The benzylidene moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: N-(2-amino-5-chlorobenzylidene)-4-phenyl-1-piperazinamine.

Substitution: N-(2-substituted-5-nitrobenzylidene)-4-phenyl-1-piperazinamine.

Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine has been explored in various scientific research areas:

Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Possible use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The piperazine ring may also contribute to its binding affinity to certain biological targets.

Comparison with Similar Compounds

Key Observations:

Electron-Donating Groups : The 2-methoxyphenyl analog introduces an electron-donating methoxy group, which may alter electronic properties and binding interactions compared to the parent phenyl derivative .

Functional Group Impact on Bioactivity (Hypothetical Analysis)

While direct bioactivity data are unavailable, structural analogs suggest:

- Chloro Substituent : The 2-chloro group could improve lipophilicity, affecting solubility and bioavailability .

Biological Activity

N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, pharmacological implications, and relevant case studies.

Structural Characteristics

The compound belongs to the class of Schiff bases, characterized by the condensation of primary amines with aldehydes or ketones. Its molecular formula is , and it features a piperazine ring along with chloro and nitro substituents on the benzylidene moiety. These structural components contribute significantly to its biological reactivity and activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H17ClN4O2 |

| Molecular Weight | 344.79 g/mol |

| Chemical Structure | Structure |

Synthesis

The synthesis of this compound typically involves a multi-step process, including:

- Condensation Reaction : The primary amine (4-phenylpiperazine) reacts with 2-chloro-5-nitrobenzaldehyde.

- Solvent Use : Reactions are often conducted in solvents like dimethylformamide (DMF) or ethanol.

- Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure.

Pharmacological Properties

This compound exhibits several pharmacological activities, which can be categorized as follows:

- Antimicrobial Activity : Similar nitro-substituted compounds have shown promising results against various bacterial strains.

- Anticancer Potential : Compounds in this class may inhibit tumor cell proliferation and induce apoptosis.

- Neuropharmacological Effects : Piperazine derivatives are often investigated for their potential as antidepressants and antipsychotics.

The biological activity of this compound is hypothesized to involve interaction with specific receptors or enzymes in the body. For instance, studies on structurally similar nitrobenzoate compounds indicate that they may disrupt angiogenesis by interfering with vascular endothelial growth factor (VEGF) signaling pathways .

Case Studies

- Anticancer Studies : Research has shown that nitrobenzoate derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated that this compound could reduce cell viability in various cancer cell lines.

- Neuropharmacological Research : A study exploring the effects of piperazine derivatives indicated potential anxiolytic and antidepressant activities through modulation of serotonin receptors.

- Vascular Development Studies : In zebrafish models, compounds similar to this compound have been tested for their effects on vascular development, revealing significant antiangiogenic properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-chloro-5-nitrobenzylidene)-4-phenyl-1-piperazinamine, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via a Schiff base condensation reaction between 4-phenyl-1-piperazinamine and 2-chloro-5-nitrobenzaldehyde. Key steps include refluxing in a polar aprotic solvent (e.g., ethanol or DMF) under inert atmosphere, with catalytic acetic acid. Yield optimization involves controlling stoichiometric ratios (1:1 molar ratio of amine to aldehyde), reaction time (6–12 hours), and purification via column chromatography using silica gel and gradients of ethyl acetate/hexane .

- Data : Yields range from 44% to 78% depending on substituents and reaction conditions. For example, similar derivatives synthesized via analogous methods achieved 78% yield when using selenium monochloride as a catalyst .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Analytical Techniques :

- ¹H/¹³C NMR : Characteristic peaks include imine proton (δ 8.2–8.5 ppm) and aromatic protons (δ 6.8–7.8 ppm). Nitro group resonance appears as a singlet (δ ~8.0 ppm) .

- LCMS : Molecular ion peaks ([M+H]⁺) align with theoretical molecular weights (e.g., m/z ~324–510 for related derivatives) .

- X-ray Crystallography : Single-crystal analysis confirms bond lengths (C=N: ~1.28 Å) and dihedral angles between aromatic and piperazine rings .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data across similar Schiff base derivatives?

- Approach :

Meta-analysis : Compare IC₅₀ values from multiple studies, accounting for assay variations (e.g., cell lines, incubation times).

Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., nitro vs. chloro groups) with activity. For example, nitro groups enhance electron-withdrawing effects, potentially altering receptor binding .

Computational Modeling : Use DFT calculations to predict electrostatic potential maps and identify reactive sites for biological interactions .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMO). The LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the chloro-substituted benzene ring .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. water) to predict regioselectivity .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

- Key Issues :

- Low Solubility : Use co-solvents (e.g., DMSO:water mixtures) or nanoparticle formulations .

- Byproduct Formation : Optimize reflux conditions (e.g., controlled temperature gradients) and employ scavenger resins during purification .

- Case Study : A derivative with a trifluoromethoxy group achieved 90% purity after dual-column chromatography (normal-phase followed by amine-phase silica) .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

- Protocol :

pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.

Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines (exposure to UV/visible light).

- Data : Nitro groups are prone to photoreduction; derivatives showed 15% degradation after 48 hours under UV light .

Q. What crystallographic software and refinement protocols are recommended for structural analysis?

- Tools :

- SHELX Suite : SHELXL for small-molecule refinement (R factor < 0.06) and SHELXS for structure solution. Twinning detection is critical for high-resolution data .

- Parameters : Use anisotropic displacement parameters for non-H atoms and constrain H atoms with riding models .

Data Interpretation and Validation

Q. How can conflicting NMR data from similar compounds be reconciled?

- Resolution Steps :

Solvent Effects : Compare spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆), as solvent polarity shifts proton resonances.

Dynamic Effects : Assess temperature-dependent NMR to identify conformational exchange broadening (e.g., piperazine ring puckering) .

Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition assays?

- Hypothesis :

- Steric Effects : The 4-phenyl group on the piperazine ring creates steric hindrance, favoring binding to hydrophobic enzyme pockets.

- Electronic Effects : Nitro and chloro groups modulate electron density, enhancing affinity for enzymes with polar active sites (e.g., kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.